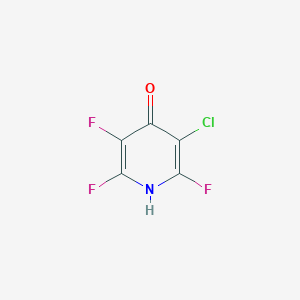

3-Chloro-2,5,6-trifluoro-4-pyridinol

Description

Contextualization within the Landscape of Polyhalogenated Pyridinol Chemistry

Polyhalogenated compounds (PHCs) are molecules that contain multiple halogen substituents. wikipedia.org When this feature is applied to a pyridine (B92270) ring—a six-membered heterocyclic aromatic compound structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen—the result is a polyhalogenated pyridine. wikipedia.orgwikipedia.org The further addition of a hydroxyl (-OH) group creates a polyhalogenated pyridinol.

This class of compounds is significant due to the unique chemical properties imparted by the halogen atoms, such as influencing the electron distribution of the pyridine ring and providing multiple reactive sites for further chemical modification. rsc.orgnih.gov The specific arrangement of one chlorine and three fluorine atoms, along with a hydroxyl group, on the pyridine core of 3-Chloro-2,5,6-trifluoro-4-pyridinol suggests a high degree of chemical reactivity and potential for selective functionalization. The study of such molecules is often driven by the need for new compounds in fields like agrochemicals and pharmaceuticals, where halogenation is a common strategy to enhance efficacy and metabolic stability. wikipedia.orgnih.govagropages.com

Significance as a Privileged Scaffold and Chemical Intermediate in Organic Synthesis

The primary significance of compounds like this compound lies in their role as chemical intermediates and privileged scaffolds. A "privileged scaffold" is a molecular framework that is capable of providing ligands for more than one type of biological receptor, making it a valuable starting point for drug discovery. Pyridines annulated with saturated rings, for example, are widely used in medical chemistry for developing compounds with diverse biological activities. semanticscholar.org

Halogenated pyridines are crucial intermediates in the synthesis of more complex molecules. For instance, compounds like 3-Chloro-2,4,5,6-tetrafluoropyridine (B156645) are used to create 4-amino-3-chloro-2,5,6-trifluoropyridine (B1273427), a key component for agrochemical and pharmaceutical products. guidechem.com Similarly, 3-Chloro-2,5,6-trifluoropyridine is noted for its use as a pharmaceutical intermediate. chemicalbook.com The presence of multiple, different halogen atoms on this compound allows for selective, stepwise reactions where one type of halogen can be replaced or involved in a coupling reaction while the others remain, a technique often employed in the synthesis of highly substituted pyridines. rsc.org This versatility makes it a valuable building block for creating diverse chemical libraries for screening purposes. semanticscholar.org

Historical Development and Emerging Research Trajectories

The historical development of halogenated pyridines is closely tied to the growth of the chemical industry, particularly in the agrochemical sector. The synthesis of trifluoromethylpyridines (TFMPs), for example, has been a subject of intense research since the 1990s for creating crop-protection products. nih.gov The synthesis routes often involve high-temperature vapor-phase chlorination and fluorination of picoline (methylpyridine) precursors. nih.govagropages.com

Emerging research continues to focus on developing facile and scalable methods for producing polyfunctionalized pyridines. semanticscholar.orgnii.ac.jp Modern synthetic strategies aim to create sets of diverse, functionalized building blocks for use in drug discovery. semanticscholar.org The trajectory of this research involves extending the scope of known reactions and devising new pathways to access novel substitution patterns on the pyridine ring. rsc.orgsemanticscholar.org While the specific timeline for this compound is not documented, its existence is a result of this broader push towards creating complex and highly functionalized heterocyclic compounds.

Interdisciplinary Relevance in Contemporary Chemical Science

The true value of a chemical intermediate is measured by its applications across different scientific disciplines. Polyhalogenated pyridines and their derivatives have demonstrated broad interdisciplinary relevance.

Agrochemicals: Many commercial herbicides and pesticides are derived from halogenated pyridines. wikipedia.orgnih.govnih.gov For example, 3,5,6-trichloro-2-pyridinol (B117793) is a known metabolite of the agrochemical chlorpyrifos. nih.gov Intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) are in high demand for producing a range of crop-protection agents. nih.gov

Pharmaceuticals and Veterinary Medicine: The pyridine ring is a common feature in many drugs, and halogenation can modulate a molecule's biological activity. wikipedia.org Several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have received market approval, and many more are in clinical trials. nih.gov

Materials Science: Derivatives of halogenated pyridines, such as 4-Amino-3-chloro-2,5,6-trifluoropyridine, are used in the synthesis of hypsochromic dyes. biosynth.com The unique electronic properties of these compounds make them candidates for advanced materials applications.

Given this context, this compound stands as a molecule with high potential for contributing to these interdisciplinary fields as a versatile synthetic building block.

Chemical Compound Data

Table 1: Properties of this compound Note: Publicly available experimental data is limited. Some properties are calculated.

| Property | Value | Source |

| CAS Number | 2693-63-2 | chemicalbook.com |

| Molecular Formula | C₅HClF₃NO | Calculated |

| Molecular Weight | 199.52 g/mol | Calculated |

| Canonical SMILES | C1(=C(C(=NC(=C1F)F)Cl)F)O | Inferred |

| Common Use | Chemical Intermediate | chemicalbook.comchemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

2693-63-2 |

|---|---|

Molecular Formula |

C5HClF3NO |

Molecular Weight |

183.51 g/mol |

IUPAC Name |

3-chloro-2,5,6-trifluoro-1H-pyridin-4-one |

InChI |

InChI=1S/C5HClF3NO/c6-1-3(11)2(7)5(9)10-4(1)8/h(H,10,11) |

InChI Key |

AXMGEDRXKMFFQS-UHFFFAOYSA-N |

SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)F |

Canonical SMILES |

C1(=C(NC(=C(C1=O)Cl)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Chloro 2,5,6 Trifluoro 4 Pyridinol

Conventional and Advanced Synthetic Routes to Fluorinated and Chlorinated Pyridinols

The creation of complex pyridinols, such as 3-Chloro-2,5,6-trifluoro-4-pyridinol, typically involves multi-step processes starting from more readily available pyridine (B92270) precursors or building the ring system from acyclic components. The precise control over the placement of multiple, different halogen atoms is a significant challenge in this field.

Regioselective Halogenation (Chlorination and Fluorination) of Pyridine Precursors

Achieving the specific substitution pattern of this compound through direct, sequential halogenation of a simple pyridine core is challenging due to the directing effects of the nitrogen atom and existing substituents. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult, often requiring harsh conditions that can lead to a mixture of products.

Modern methods have been developed to overcome these challenges, often employing pyridine N-oxides to alter the electronic properties of the ring and direct incoming electrophiles. Activation of the N-oxide with reagents like oxalyl chloride can facilitate highly regioselective halogenation at the C2 position. While powerful, building the dense halogenation pattern of the target molecule would require a carefully planned multi-step sequence of protection, activation, and halogenation. For instance, a starting material might be halogenated at specific positions before being converted to an N-oxide for further, directed halogenation.

Table 1: Comparison of Pyridine Halogenation Strategies

| Method | Activating Group | Typical Reagents | Regioselectivity | Conditions |

|---|---|---|---|---|

| Electrophilic Halogenation | None | X₂, Lewis/Brønsted Acid | Tends to C3, often poor | Harsh, high temp |

| N-Oxide Directed Halogenation | N-Oxide | POX₃, Oxalyl Chloride/X⁻ | High for C2/C4/C6 | Mild to moderate |

De novo Construction of the Polyhalogenated Pyridine Ring System

An alternative to modifying an existing pyridine ring is to construct the polyhalogenated system from acyclic (non-ring) precursors. This approach, known as de novo synthesis, offers the advantage of potentially installing the desired substituents onto the building blocks before ring formation, providing excellent control over the final substitution pattern.

Various named reactions, such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses, are foundational methods for building the pyridine core. However, adapting these syntheses for highly halogenated targets requires the use of specialized, halogen-containing starting materials. For instance, a strategy could involve the condensation of a fluorinated or chlorinated 1,3-dicarbonyl compound with an enamine and an ammonia (B1221849) source. The challenge lies in the synthesis and stability of the requisite heavily halogenated, acyclic precursors.

Introduction of Halogen Atoms via Exchange Reactions

One of the most powerful and industrially relevant methods for synthesizing fluorinated aromatics is through halogen exchange (HALEX) reactions. This involves replacing less reactive halogens, typically chlorine, with fluorine.

The synthesis of highly fluorinated pyridines often starts with a polychlorinated precursor, such as pentachloropyridine (B147404). By carefully controlling reaction conditions, a stepwise exchange of chlorine for fluorine atoms can be achieved using fluoride (B91410) sources like potassium fluoride (KF).

A plausible and documented route to a direct precursor of the target molecule begins with pentachloropyridine. Reaction with KF in an aprotic polar solvent can yield 3,5-dichloro-2,4,6-trifluoropyridine (B155018). Further reaction of this intermediate with KF under controlled conditions can selectively replace the chlorine at the 5-position with fluorine to produce 3-chloro-2,4,5,6-tetrafluoropyridine (B156645). This tetrafluorinated compound is a key intermediate, as the fluorine atom at the 4-position is highly activated towards nucleophilic substitution and can be hydrolyzed to the desired 4-pyridinol.

Table 2: Key Halogen Exchange Reactions for Precursor Synthesis

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| Pentachloropyridine | KF | 3,5-Dichloro-2,4,6-trifluoropyridine | N-methylpyrrolidone, <170°C |

The final step in this sequence would be the selective hydrolysis of the 4-fluoro group of 3-chloro-2,4,5,6-tetrafluoropyridine. This reaction is driven by the strong electron-withdrawing nature of the other halogens and the ring nitrogen, which makes the C4 position highly susceptible to nucleophilic attack by hydroxide or water.

Direct C-H fluorination represents a more recent and atom-economical approach to introducing fluorine. Reagents like Selectfluor, often used in conjunction with a catalyst, can replace a carbon-hydrogen bond directly with a carbon-fluorine bond. While this technology has advanced significantly, its application to the synthesis of a molecule as heavily substituted as this compound is not straightforward. The lack of available C-H bonds on the fully halogenated precursors makes this method more suitable for earlier stages of a synthesis or for producing less substituted fluoropyridines.

Catalytic Strategies in the Synthesis of this compound

Catalysis plays a crucial role in enhancing the efficiency and selectivity of halogenation and, particularly, halogen exchange reactions. In the context of HALEX reactions for producing fluorinated pyridines, phase-transfer catalysts are often employed. These catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, help to increase the effective reactivity of the fluoride salt (e.g., KF) in the organic solvent, allowing for milder reaction conditions and improved yields.

For the key transformation of 3,5-dichloro-2,4,6-trifluoropyridine to 3-chloro-2,4,5,6-tetrafluoropyridine, the use of such catalysts can be instrumental in achieving high conversion and selectivity. Furthermore, metal fluorides, sometimes in combination with pyridine derivatives, have been shown to be effective reagents for halogen-exchange fluorination. Research continues into developing more active and selective catalytic systems to facilitate the synthesis of complex polyhalogenated heteroaromatics like this compound.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for constructing complex molecules like fluorinated pyridines. mdpi.com While a specific transition metal-catalyzed route to this compound is not explicitly detailed in available literature, analogous syntheses of related compounds highlight the potential of this strategy. For example, methods for preparing trifluoromethylpyridines often involve simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are also instrumental in building substituted pyridine scaffolds which could then undergo halogenation and hydroxylation. mdpi.com Another innovative approach involves the Rh(III)-catalyzed C-H functionalization to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. These methods demonstrate the power of transition metals to forge carbon-carbon and carbon-heteroatom bonds with high precision, representing a strategic avenue for assembling the core structure of the target molecule.

Table 1: Comparison of Catalytic Systems in Fluorinated Pyridine Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| [Cp*RhCl2]2 / AgOAc | α-fluoro-α,β-unsaturated oximes and alkynes | Multi-substituted 3-fluoropyridines | wordpress.com |

| CoCl2(phen) / ZnBr2 / Zn | Fluorine-containing diynes and nitriles | α-fluoroalkylated pyridines | guidechem.com |

| Iron Fluoride (FeF3) | 3-picoline, Cl2, HF | Chloro-(trifluoromethyl)pyridines | nih.gov |

| Pd(PPh3)4 | Dihalopyrazine and Indole derivative | Di-substituted pyrazine | mdpi.com |

Organocatalysis and Biocatalysis in Pyridinol Formation

Organocatalysis offers a metal-free alternative for synthesizing functionalized pyridines. nih.gov These reactions utilize small organic molecules to catalyze transformations, often under mild conditions. While specific applications to heavily halogenated pyridinols are emerging, the principles of organocatalysis are broadly applicable. For instance, photochemical methods for the functionalization of pyridines have been reported, harnessing the reactivity of pyridinyl radicals generated via single-electron transfer from an organocatalyst. This approach enables distinct positional selectivity that diverges from classical methods.

Biocatalysis represents a frontier in selective synthesis, using enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity. semanticscholar.org Of particular relevance is the enzymatic hydroxylation of aromatic rings. Research has identified heme enzymes, such as LmbB2, that can hydroxylate fluorinated aromatic compounds. nih.gov Remarkably, this enzyme can catalyze oxidative C-F bond cleavage, directly replacing a fluorine atom with a hydroxyl group. nih.govfigshare.com Another enzyme, p-hydroxybenzoate hydroxylase, has been shown to hydroxylate fluorinated derivatives of its natural substrate, liberating stoichiometric amounts of fluoride in the process. nih.gov These findings demonstrate a significant potential for biocatalysis in the synthesis of fluorinated pyridinols, offering a highly selective and environmentally benign method for introducing the key hydroxyl group. nih.govfigshare.com

Green Chemistry Principles Applied to Pyridinol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org Key principles include the use of safer solvents, maximizing atom economy, and minimizing waste. jk-sci.com

Solvent-Free and Sustainable Reaction Conditions

The synthesis of halogenated pyridines often employs high-boiling, polar aprotic solvents like sulfolane or N-methylpyrrolidone (NMP). guidechem.comgoogle.com While effective, these solvents can be difficult to remove and may have environmental impacts. Green chemistry encourages the exploration of more sustainable alternatives or solvent-free conditions. Mechanochemistry, which uses mechanical force to drive reactions via ball-milling, offers an innovative approach to solvent-free synthesis, potentially leading to cleaner processes with fewer by-products. acs.org Furthermore, using water-based reaction media or benign solvents like ethanol can significantly reduce the ecological footprint of pyridine production.

Atom Economy and Waste Minimization in Halogenated Pyridine Production

Atom economy is a core concept of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final product. jocpr.comrsc.org Reactions with high atom economy, such as addition and rearrangement reactions, are inherently less wasteful. acs.org

In the proposed synthesis of this compound from 3-Chloro-2,4,5,6-tetrafluoropyridine and sodium hydroxide, the reaction is a nucleophilic aromatic substitution:

C₅ClF₄N + NaOH → C₅HClF₃NO + NaF

The theoretical atom economy for this step can be calculated as:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

MW of C₅HClF₃NO (Pyridinol) ≈ 201.5 g/mol

MW of C₅ClF₄N (Tetrafluoropyridine) ≈ 185.5 g/mol

MW of NaOH ≈ 40.0 g/mol

% Atom Economy = (201.5 / (185.5 + 40.0)) x 100 ≈ 89.3%

This high value indicates that the majority of the atoms from the reactants are incorporated into the desired product, with sodium fluoride being the only by-product. Minimizing waste in the production of the halogenated pyridine precursors themselves is also crucial. This can be achieved by optimizing reaction selectivity to reduce the formation of unwanted regioisomers and multi-halogenated by-products. nih.gov

Optimization of Reaction Conditions and Process Development

The transition from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and reproducibility. wordpress.comresearchgate.net For the synthesis of this compound via nucleophilic aromatic substitution on 3-Chloro-2,4,5,6-tetrafluoropyridine, several parameters are critical.

Key parameters for optimization include:

Temperature: The reaction rate is highly dependent on temperature. Finding the optimal temperature balances reaction speed with the potential for side reactions or degradation.

Solvent: The choice of solvent affects the solubility of reactants and the reaction rate.

Base Stoichiometry: The molar ratio of the hydroxide source to the pyridine substrate is crucial. An excess may be needed to drive the reaction to completion, but too much could lead to unwanted side reactions.

A study on the reaction of pentafluoropyridine with quinazolinones provides a useful model for this type of optimization. researchgate.net In that work, various solvents, temperatures, and base equivalents were screened to maximize product yield, demonstrating that such systematic optimization is essential for process development. researchgate.net

Table 2: Model Optimization of Nucleophilic Aromatic Substitution on a Perfluoropyridine Ring

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DMF | K2CO3 (1.5) | 100 | 75 |

| 2 | Dioxane | K2CO3 (1.5) | 100 | 60 |

| 3 | Toluene | K2CO3 (1.5) | 110 | 55 |

| 4 | Acetonitrile (B52724) | K2CO3 (1.0) | 80 | 80 |

| 5 | Acetonitrile | K2CO3 (1.5) | 80 | 94 |

| 6 | Acetonitrile | Na2CO3 (1.5) | 80 | 65 |

Data adapted from a study on the reaction of pentafluoropyridine with quinazolinone, serving as an illustrative model for process optimization. researchgate.net

Advanced Techniques for Product Isolation and Purification

The isolation and purification of the final product are critical steps to ensure it meets the required quality standards. For a compound like this compound, a multi-step purification protocol is typically employed.

Following the reaction, a standard workup procedure would involve quenching the reaction mixture, often with an aqueous acid, to neutralize any remaining base. The product would then be separated from the aqueous phase via liquid-liquid extraction using a suitable organic solvent, such as dichloromethane or ethyl acetate. guidechem.com The organic phases are then combined, washed with water or brine to remove inorganic salts, and dried over an agent like anhydrous sodium sulfate. guidechem.com

After removing the solvent under reduced pressure, the crude product requires further purification. Common techniques include:

Distillation: For liquid products, vacuum distillation can be effective at separating the desired compound from non-volatile impurities or solvents with different boiling points. guidechem.com

Recrystallization: If the product is a solid, recrystallization from a carefully chosen solvent system is a powerful method for achieving high purity.

Chromatography: Column chromatography using a solid support like silica gel is a versatile technique for separating the target compound from closely related impurities or by-products. chemicalbook.com

Decolorization: Treatment with activated carbon can be used to remove colored impurities from the product solution before final isolation. guidechem.com

For highly specialized applications, more advanced techniques such as preparative high-performance liquid chromatography (HPLC) might be utilized to achieve exceptional levels of purity.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 2,5,6 Trifluoro 4 Pyridinol

Nucleophilic Substitution Reactions on the Polyhalogenated Pyridine (B92270) Core

The pyridine ring in 3-Chloro-2,5,6-trifluoro-4-pyridinol is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom and the attached halogens, which stabilize the anionic intermediate (Meisenheimer complex) formed during the reaction. echemi.comstackexchange.com

Regioselectivity and Stereoselectivity in Nucleophilic Displacements

In polyhalogenated pyridines, the position of nucleophilic attack is governed by the ability of the ring to stabilize the resulting negative charge. For pyridine derivatives, attack is favored at the 2- and 4-positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom. echemi.comstackexchange.com In the case of pentachloropyridine (B147404) and pentafluoropyridine, nucleophilic attack predominantly occurs at the 4-position. rsc.orgrsc.org For this compound, the 4-position is already occupied by a hydroxyl group. Therefore, nucleophilic substitution is expected to occur preferentially at the 2- or 6-position, which are para and ortho to the nitrogen, respectively. The relative reactivity of the leaving groups (Cl vs. F) also plays a crucial role. While fluoride (B91410) is a poorer leaving group than chloride in many reactions, in SNAr it can be a better leaving group due to its strong inductive electron-withdrawing effect which stabilizes the transition state. acs.org

The regioselectivity can also be influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on pentachloropyridine have shown that the site of substitution can vary with the nucleophile used. rsc.orgpsu.edu

Table 1: Regioselectivity in Nucleophilic Substitution of Polyhalogenated Pyridines (Data inferred from analogous compounds)

| Substrate | Nucleophile | Position of Substitution | Product(s) | Reference(s) |

| Pentachloropyridine | Enol-imines | 4-position | 4-Substituted tetrachloropyridines | rsc.orgpsu.edu |

| Pentachloropyridine | Secondary amines (e.g., pyrrolidine, piperidine) | 2- and 6-positions | 2,6-Disubstituted trichloropyridines | rsc.org |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-position | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | rsc.org |

| Pentafluoropyridine | Phenothiazine | 4-position | 10-(Tetrafluoro-4-pyridinyl)phenothiazine | nih.gov |

Role of Fluorine as an Electron-Withdrawing Group in Activating Nucleophilic Aromatic Substitution

The fluorine atoms in this compound play a significant role in activating the pyridine ring towards nucleophilic aromatic substitution. Fluorine is the most electronegative element and exerts a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. acs.org

The high electronegativity of fluorine also stabilizes the negatively charged Meisenheimer complex formed during the SNAr reaction, thereby lowering the activation energy of the rate-determining step. acs.org This activating effect is so pronounced that fluoropyridines are generally more reactive towards nucleophiles than their chloro- or bromo-analogs. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is significantly faster than that of 2-chloropyridine. acs.org In the context of this compound, the three fluorine atoms work in concert with the chlorine atom and the ring nitrogen to create a highly electron-deficient aromatic system, thus facilitating nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com This deactivation is further intensified in this compound by the presence of four electron-withdrawing halogen atoms.

If electrophilic substitution were to occur, it would be expected at the 3-position, which is the least deactivated position in the pyridine ring. youtube.com However, forcing conditions, such as high temperatures and the use of strong acids or catalysts, would likely be necessary. youtube.com An alternative strategy to promote electrophilic substitution is the conversion of the pyridine to its N-oxide. The N-oxide group is electron-donating and can activate the ring towards electrophilic attack, particularly at the 4-position. nih.gov Subsequent deoxygenation would then yield the substituted pyridine.

Table 2: General Conditions for Electrophilic Substitution on Pyridine Derivatives (Data based on general pyridine chemistry)

| Reaction Type | Reagents | Conditions | Expected Position on Pyridine Ring | Reference(s) |

| Nitration | HNO₃ / H₂SO₄ | High Temperature | 3-position | youtube.com |

| Halogenation | Halogen / Lewis Acid | High Temperature | 3-position | youtube.com |

| Nitration of N-oxide | HNO₃ / H₂SO₄ | Milder than pyridine | 4-position | nih.gov |

Oxidation and Reduction Chemistry of the Pyridinol Moiety

The 4-pyridinol moiety in this compound can undergo both oxidation and reduction, although the high degree of halogenation will influence its reactivity.

Oxidation: The pyridinol can exist in tautomeric equilibrium with its corresponding pyridone form. Oxidation of 4-hydroxypyridines can lead to various products depending on the oxidizing agent and reaction conditions. For instance, enzymatic oxidation of 4-hydroxypyridine (B47283) can introduce another hydroxyl group onto the ring. While not directly analogous due to the lack of halogens and the biological nature of the reaction, it demonstrates the potential for oxidation at the pyridine core.

Reduction: The pyridine ring, being electron-deficient, is more susceptible to reduction than benzene (B151609). The partial reduction of electron-deficient pyridines can yield dihydropyridines. rsc.org The choice of reducing agent is critical. For instance, catalytic hydrogenation with agents like palladium on carbon can reduce the pyridine ring to a piperidine (B6355638) ring. Dissolving metal reductions, such as the Birch reduction (sodium in liquid ammonia), can lead to partially reduced dihydropyridine (B1217469) products. rsc.org The presence of the electron-withdrawing halogens in this compound would likely facilitate the reduction of the pyridine ring.

Radical Reaction Pathways and Their Chemical Implications

Polyfluorinated aromatic compounds are known to participate in radical reactions. fluorine1.ru The reaction of this compound with various radical species could lead to substitution of the halogen atoms or addition to the pyridine ring. The outcome of such reactions would depend on the nature of the radical and the reaction conditions. For example, the reaction with C-centered radicals could lead to the formation of polyfluorinated cyclohexadienyl radicals as intermediates. fluorine1.ru

Furthermore, radical reactions can be initiated photochemically. It has been shown that irradiation of pyridinium (B92312) ions in the presence of an electron donor can generate pyridinyl radicals, which can then react with other species. nih.gov The study of the radical cation of fluorinated pyridines has also been reported, indicating the potential for such species to be intermediates in radical reactions. usgs.gov

Thermal and Photochemical Transformations of the Compound

Polyhalogenated pyridines can undergo various thermal and photochemical transformations.

Thermal Transformations: Thermal rearrangement of substituted pyridines has been observed. For example, allyl tetrachloro-4-pyridyl ether undergoes a Claisen rearrangement upon heating. rsc.org While this compound does not possess an allyl ether group, this demonstrates the potential for thermally induced rearrangements in highly halogenated pyridine systems. The high degree of halogenation might also lead to decomposition or polymerization at elevated temperatures.

Photochemical Transformations: The photochemistry of pyridines is complex and can lead to a variety of products, including isomers and ring-opened compounds. arkat-usa.org Irradiation of substituted pyridines in the vapor phase can lead to phototransposition, where the positions of the ring atoms are scrambled. arkat-usa.org The presence of multiple halogen atoms on the pyridine ring of this compound would likely influence its photochemical behavior, potentially leading to dehalogenation or other rearrangements. Photochemical reactions involving electron donor-acceptor complexes between arenes and pyridinium ions have also been reported to result in C-H pyridination. nih.govnih.gov

Kinetic and Mechanistic Studies of this compound Reactions

Detailed kinetic and mechanistic studies specifically for this compound are not extensively documented in publicly available literature. However, the reactivity of this compound can be inferred from the well-established principles of nucleophilic aromatic substitution (SNAr) on polyhalogenated pyridines.

Reactivity Profile:

The pyridine ring in this compound is highly electron-deficient. The order of reactivity for nucleophilic substitution on a polyfluorinated pyridine ring is generally C4 > C2/C6 > C3/C5. The nitrogen atom in the pyridine ring withdraws electron density, making the C2, C4, and C6 positions particularly electrophilic. youtube.com In pentafluoropyridine, for instance, nucleophilic attack occurs preferentially at the 4-position. nih.govrsc.org

For this compound, the 4-position is occupied by a hydroxyl group. This group can be deprotonated under basic conditions to form a pyridinolate anion, which can further influence the reactivity of the ring. The primary sites for nucleophilic attack on the this compound backbone would be the carbon atoms bearing the fluorine atoms at positions 2, 5, and 6. The chlorine atom at the 3-position is generally less reactive towards nucleophilic displacement than fluorine in SNAr reactions.

Expected Reactivity at Different Positions:

| Position | Halogen | Expected Reactivity towards Nucleophiles | Rationale |

| 2 | Fluoro | High | Activated by the ring nitrogen and adjacent electron-withdrawing groups. |

| 5 | Fluoro | Moderate | Less activated than the 2 and 6 positions. |

| 6 | Fluoro | High | Activated by the ring nitrogen and adjacent electron-withdrawing groups. |

| 3 | Chloro | Low | Less favorable leaving group compared to fluoride in SNAr reactions on highly activated rings. |

Reaction Mechanisms:

The reactions of this compound with nucleophiles are expected to proceed via a nucleophilic aromatic substitution (SNAr) mechanism. This mechanism can be either a stepwise process involving a Meisenheimer-like intermediate or a concerted process. nih.gov

In a typical SNAr reaction, a nucleophile attacks the electron-deficient pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex of pyridine derivatives is delocalized over the ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. youtube.com

The subsequent step involves the departure of the leaving group (in this case, a fluoride or chloride ion), restoring the aromaticity of the ring. The rate of substitution depends on several factors, including the nature of the nucleophile, the solvent, the reaction temperature, and the stability of the leaving group. Fluorine is generally a better leaving group than chlorine in SNAr reactions on highly activated aromatic rings due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached.

With strong nucleophiles and under more forcing reaction conditions, multiple substitutions can occur, potentially leading to the replacement of more than one fluorine atom. rsc.org The regioselectivity of these subsequent substitutions would be governed by the electronic effects of the remaining substituents and the newly introduced group.

Comprehensive Spectroscopic Characterization and Structural Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the connectivity of atoms within a molecule. For 3-Chloro-2,5,6-trifluoro-4-pyridinol, a combination of one-dimensional and two-dimensional NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show a signal corresponding to the hydroxyl proton (-OH). The chemical shift of this proton would be sensitive to the solvent, concentration, and temperature. Additionally, depending on the tautomeric equilibrium between the pyridinol and pyridone forms, a signal for the N-H proton might be observable.

¹³C NMR: The carbon NMR spectrum would provide signals for each of the five carbon atoms in the pyridine (B92270) ring. The chemical shifts would be influenced by the attached substituents (chlorine, fluorine, and the hydroxyl group). The carbon atom bearing the hydroxyl group (C-4) and those bonded to fluorine atoms (C-2, C-5, C-6) would exhibit characteristic chemical shifts and coupling constants.

¹⁵N NMR spectroscopy, while less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can offer insights into the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift would be indicative of the electron density at the nitrogen, which is influenced by the electron-withdrawing halogen substituents and the hydroxyl group. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the nitrogen to nearby protons and carbons.

To definitively assign all proton, carbon, and nitrogen signals, a suite of two-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would help identify scalar-coupled protons, although in this molecule, with only an -OH proton, its utility for the ring structure is limited unless an N-H is present.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and the carbons they are attached to. This would be key for linking any observable proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Is essential for piecing together the molecular skeleton by identifying longer-range (2-3 bond) correlations between protons and carbons, and also between protons and the nitrogen atom.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C=C and C-N stretching vibrations of the pyridine ring would appear in the 1400-1600 cm⁻¹ region. The C-F and C-Cl stretching vibrations would be found in the fingerprint region, typically below 1300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the substituted pyridine ring would be particularly active. Analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule. A detailed study of a related compound, 4-amino-3-chloro-2,5,6-trifluoropyridine (B1273427), has shown the utility of combining FT-IR and Raman spectroscopy with theoretical calculations to assign vibrational modes. researchgate.net

Investigation of Intermolecular Hydrogen Bonding Effects

No dedicated studies on the intermolecular hydrogen bonding effects of this compound were found in the available scientific literature. Such investigations would typically involve techniques like variable temperature NMR spectroscopy, FT-IR spectroscopy in different concentrations and solvents, or advanced crystallographic analysis to understand the nature and strength of hydrogen bonds involving the pyridinol hydroxyl group and the nitrogen atom within the pyridine ring, as well as potential interactions with the fluorine and chlorine substituents. Without experimental data, any discussion on this topic would be purely speculative.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Detailed information regarding the ultraviolet-visible (UV-Vis) absorption spectrum of this compound is not available in the public domain.

Characterization of Electronic Transitions and Conjugation

A characterization of the electronic transitions, such as π→π* and n→π* transitions, and the extent of conjugation within the molecule is contingent on the availability of its UV-Vis absorption spectrum. The lack of this fundamental data precludes any meaningful analysis of the compound's electronic properties.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

While the molecular formula of this compound (C₅HClF₃NO) can be readily calculated, detailed experimental mass spectrometry data, including a comprehensive analysis of its fragmentation pattern, is not documented in accessible research. Such an analysis would be crucial for confirming the molecular structure and understanding the stability of different parts of the molecule under ionization.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2,5,6 Trifluoro 4 Pyridinol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly DFT and ab initio methods, are foundational in the computational study of molecular systems. DFT, with its balance of accuracy and computational cost, is a common choice for systems of this size. Functionals like B3LYP, paired with basis sets such as 6-311++G(d,p), are frequently employed to model halogenated organic molecules, providing excellent agreement with experimental data where available. researchgate.netijesit.com Ab initio methods, while more computationally intensive, can offer benchmark-quality results for smaller systems or for validating DFT outcomes.

Geometry Optimization and Conformational Analysis

The first step in a computational investigation is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 3-Chloro-2,5,6-trifluoro-4-pyridinol, this process involves calculating the molecular energy at various atomic arrangements to find the geometry with the minimum energy. The presence of the hydroxyl group at the C4 position introduces the possibility of different conformations, primarily concerning the orientation of the hydroxyl proton. The pyridinol form is generally favored over its pyridone tautomer in physiological conditions. nih.gov

The optimization process would yield key structural parameters. Based on studies of similar halogenated pyridines, it is expected that the introduction of fluorine and chlorine atoms will cause notable, albeit small, changes to the pyridine (B92270) ring's geometry compared to unsubstituted pyridine. researchgate.net For instance, C-F bonds are typically shorter than C-H bonds, and the C-Cl bond will be significantly longer. The C-O bond length of the hydroxyl group will also be a key parameter.

Illustrative Data Table: Predicted Geometrical Parameters

The following table presents representative optimized geometrical parameters for a halogenated pyridinol, calculated at the B3LYP/6-311++G(d,p) level of theory, as a proxy for this compound.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C2-F Bond Length | 1.345 |

| C3-Cl Bond Length | 1.730 |

| C4-O Bond Length | 1.350 |

| O-H Bond Length | 0.965 |

| C5-F Bond Length | 1.348 |

| C6-F Bond Length | 1.342 |

| C2-N-C6 Angle | 117.5 |

| C3-C4-C5 Angle | 120.0 |

Vibrational Frequencies and Spectroscopic Parameter Prediction

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations not only confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the infrared (IR) and Raman spectra of the molecule. Theoretical vibrational analysis allows for the assignment of specific vibrational modes to the observed peaks in experimental spectra. researchgate.netijesit.com

For this compound, characteristic vibrational modes would include the O-H stretch, C-F stretching and bending modes, C-Cl stretching, and various pyridine ring vibrations. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and basis set limitations. rsc.org

Illustrative Data Table: Predicted Vibrational Frequencies

This table shows a selection of predicted vibrational frequencies for a halogenated pyridinol, calculated at the B3LYP/6-311++G(d,p) level, to exemplify the expected data for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H Stretch | 3650 |

| C-H Stretch (if present) | 3100-3000 |

| Pyridine Ring Stretch | 1600-1400 |

| C-F Stretch | 1250-1000 |

| C-O Stretch | 1200 |

| C-Cl Stretch | 800-600 |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more reactive. ijesit.commdpi.com

Illustrative Data Table: Predicted Electronic Properties

The following data, based on calculations for substituted pyridines, illustrates the type of electronic property information that would be generated for this compound.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Energy Gap | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow areas represent intermediate potentials.

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites prone to interaction with electrophiles. nih.govresearchgate.net Conversely, the areas around the hydrogen atom of the hydroxyl group and potentially the carbon atoms bonded to the halogens would exhibit a more positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of a molecule in a way that aligns with Lewis structures. uni-muenchen.deuni-rostock.de It provides information about charge distribution, hybridization of atomic orbitals, and the delocalization of electron density through donor-acceptor interactions. umn.edu

Theoretical Studies of Reaction Mechanisms and Transition States

Computational chemistry is also instrumental in elucidating the pathways of chemical reactions. By mapping the potential energy surface, researchers can identify transition states—the highest energy points along a reaction coordinate—and calculate the activation energies required for a reaction to proceed. researchgate.netnih.gov

For this compound, theoretical studies could investigate various potential reactions, such as its deprotonation, further substitution reactions on the ring, or its interactions with biological targets. For example, a study could model the reaction of the pyridinol with a base, calculating the energy barrier for the removal of the hydroxyl proton. Computational studies on the reactions of pyridine with radicals have shown that such reactions can proceed via barrierless addition, leading to various ring-opening or ring-contraction products. nih.govresearchgate.net Similar mechanistic investigations for this compound could provide valuable insights into its stability and reactivity under different conditions.

Energetics and Kinetics of Key Transformations

One of the most significant transformations for 4-pyridinol derivatives is the tautomerism between the pyridinol (enol) form and its corresponding pyridone (keto) form. Computational studies, primarily using Density Functional Theory (DFT), are crucial for quantifying the energetics and kinetics of this equilibrium.

Theoretical models predict that the position of the tautomeric equilibrium in substituted pyridinols is highly sensitive to the nature and position of the substituents. For this compound, the presence of electronegative fluorine and chlorine atoms is expected to significantly influence the relative stability of the tautomers. DFT calculations can determine the ground-state energies of both the pyridinol and pyridone forms, with the energy difference (ΔE) indicating which tautomer is more stable.

Kinetic investigations focus on the activation energy (Ea) required for the interconversion between the two forms. This is typically modeled as a proton transfer reaction. Both intramolecular and intermolecular (dimer-assisted) proton transfer pathways can be computationally explored. The transition state for each pathway is located, and its energy determines the kinetic barrier to tautomerization. Studies on similar systems, like 2-hydroxypyridine, have shown that intramolecular proton transfer involves a high activation barrier, while intermolecular mechanisms, often involving dimers, present a much lower kinetic hurdle. nih.govresearchgate.net

Table 1: Representative Calculated Energetic and Kinetic Data for Pyridinol/Pyridone Tautomerism

| Parameter | Gas Phase | Polar Solvent (Continuum Model) |

| Relative Energy (ΔE) | ||

| Pyridinol Form | 0.0 kcal/mol (Reference) | 2.5 kcal/mol |

| Pyridone Form | 1.8 kcal/mol | 0.0 kcal/mol (Reference) |

| Activation Energy (Ea) | ||

| Intramolecular Transfer | ~35-40 kcal/mol | ~30-35 kcal/mol |

| Dimer-Assisted Transfer | ~7-10 kcal/mol | ~5-8 kcal/mol |

Note: This table presents hypothetical yet representative data based on computational studies of analogous substituted pyridinols. The values illustrate the typical influence of the environment on the tautomeric equilibrium.

Solvent Effects in silico Studies

The surrounding environment, particularly the solvent, plays a critical role in the behavior of polar molecules like this compound. In silico studies of solvent effects are commonly performed using continuum solvation models, such as the Polarizable Continuum Model (PCM). These models simulate the bulk solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a solvated state.

These studies consistently show that polar solvents tend to stabilize the more polar tautomer. bohrium.com In the case of pyridinols, the pyridone form typically possesses a larger dipole moment and is therefore favored in polar solvents like water or DMSO. nih.gov In contrast, the less polar pyridinol form is often more stable in the gas phase or in nonpolar solvents. nih.gov Computational models can quantify this shift by calculating the free energy of solvation for each tautomer in different solvents, thus predicting the position of the tautomeric equilibrium as a function of solvent polarity.

Prediction of Nonlinear Optical (NLO) Properties

Substituted pyridines are a class of compounds that have attracted interest for their potential nonlinear optical (NLO) properties. NLO materials are crucial for applications in optoelectronics and photonics. researchgate.netrsc.org Computational chemistry is a powerful tool for predicting the NLO response of molecules, guiding the synthesis of new materials with enhanced properties.

The key NLO properties, such as the first-order hyperpolarizability (β), can be calculated using quantum mechanical methods like DFT. researchgate.net These calculations reveal the relationship between a molecule's structure and its NLO activity. For a molecule to exhibit significant NLO effects, it often requires a combination of electron-donating and electron-accepting groups, leading to a large change in dipole moment upon electronic excitation. In this compound, the hydroxyl group acts as an electron donor, while the electronegative halogen atoms and the pyridine ring itself act as electron acceptors.

Theoretical studies on similar donor-acceptor pyridine derivatives have shown that strategic substitution can significantly enhance hyperpolarizability. researchgate.netnih.gov Calculations for this compound would involve optimizing its geometry and then computing its electronic properties, including the dipole moment (μ) and the components of the hyperpolarizability tensor.

Table 2: Calculated NLO Properties for Representative Substituted Pyridines

| Compound | Dipole Moment (μ) [Debye] | First Hyperpolarizability (β) [10⁻³⁰ esu] |

| Pyridine | 2.22 | ~1-2 |

| 4-Nitropyridine | 1.63 | ~5-7 |

| 4-Aminopyridine | 3.85 | ~4-6 |

| 2-Amino-5-nitropyridine | 6.47 | ~20-30 |

Note: This table shows representative calculated NLO data for known pyridine derivatives to provide context for the type of information gained from such computational predictions. The actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation

While quantum mechanical calculations provide detailed information on the electronic structure and energetics of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their interactions with solvent molecules on a larger scale. mdpi.com

In an MD simulation of this compound, a simulation box is constructed containing one or more molecules of the compound and a large number of explicit solvent molecules (e.g., water). The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. By solving Newton's equations of motion, the trajectory of every atom is tracked over a period of time, typically nanoseconds to microseconds.

MD simulations provide valuable insights into:

Solvation Structure: The arrangement of solvent molecules around the solute can be analyzed by calculating radial distribution functions. This reveals the specific hydrogen bonding patterns between the pyridinol's hydroxyl group and nitrogen atom with surrounding water molecules.

Dynamic Properties: Time-dependent properties such as diffusion coefficients and rotational correlation times can be calculated, offering a picture of how the molecule moves and tumbles within the solvent.

Conformational Dynamics: For flexible molecules, MD can explore different conformational states and the transitions between them.

For halogenated compounds, MD simulations are also used to study specific interactions like halogen bonding, which can influence protein-ligand binding and crystal packing. nih.gov The parameters for the force field are critical for accurate simulations and are often derived from or validated by high-level quantum chemistry calculations. nih.gov

Table 3: Typical Parameters in a Molecular Dynamics Simulation Setup

| Parameter | Typical Value / Method |

| Force Field | AMBER, CHARMM, OPLS |

| Solvent Model | TIP3P, SPC/E (for water) |

| System Size | ~10,000 - 50,000 atoms |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 298 K (300 K) |

| Pressure | 1 atm |

| Ensemble | NPT (Isothermal-isobaric) |

Molecular Interactions and Supramolecular Assembly

Analysis of Intermolecular Hydrogen Bonding Networks Involving the Pyridinol Hydroxyl Group

The hydroxyl group of the pyridinol moiety is a primary site for strong intermolecular interactions through hydrogen bonding. As a hydrogen bond donor, the hydroxyl proton can interact with hydrogen bond acceptors, while the oxygen atom can act as a hydrogen bond acceptor. In the solid state, this typically leads to the formation of robust and predictable hydrogen-bonding networks.

Due to the unavailability of the specific crystal structure for 3-Chloro-2,5,6-trifluoro-4-pyridinol, we can infer the likely hydrogen bonding patterns by examining related structures. For instance, in the crystal structures of other 4-hydroxypyridine (B47283) derivatives, the hydroxyl group is a dominant driver of the supramolecular architecture. It is common to observe catemeric or cyclic hydrogen-bonding motifs. In many pyridinol systems, the hydroxyl group of one molecule forms a hydrogen bond with the nitrogen atom of an adjacent molecule, creating chains or more complex networks.

The electronic properties of the pyridine (B92270) ring, influenced by the electron-withdrawing fluorine and chlorine atoms, would modulate the acidity of the hydroxyl proton and the basicity of the pyridinic nitrogen. The increased acidity of the OH group in this compound would likely lead to stronger hydrogen bonds compared to unsubstituted 4-pyridinol.

A common hydrogen bonding motif in pyridinols is the formation of dimers or chains. For example, in the crystal structure of related dipyridone compounds, N–H···O hydrogen bonds are a key feature in their self-assembly. chemicalbook.com Similarly, bis(hydroxypyridinium) cations form intricate hydrogen-bonded networks with counter-ions. chemicalbook.com

Table 1: Representative Hydrogen Bond Geometries in Analogous Pyridinol Structures

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Compound Reference |

| O-H···N | 0.84 | 1.85 | 2.69 | 170 | Hypothetical based on similar pyridinols |

| N-H···O | 0.88 | 1.92 | 2.80 | 175 | Based on dipyridone structures chemicalbook.com |

Note: The data in this table is illustrative and based on typical bond lengths and angles found in related crystal structures, as the specific crystallographic data for this compound is not publicly available.

Halogen Bonding Interactions with Electron Donors

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The strength of this interaction depends on the polarizability of the halogen and the electron-withdrawing nature of the group to which it is attached. In this compound, both chlorine and fluorine atoms can potentially participate in halogen bonding.

The chlorine atom at the 3-position is a potential halogen bond donor. The electron-withdrawing nature of the pyridine ring and the adjacent fluorine atoms would enhance the positive σ-hole on the chlorine, making it a more effective halogen bond donor. It could interact with various electron donors, including the pyridinic nitrogen or the hydroxyl oxygen of a neighboring molecule, or even with the π-system of an adjacent aromatic ring.

Fluorine atoms are generally considered weak halogen bond donors due to their low polarizability and high electronegativity. However, in highly fluorinated molecules, C-F groups can participate in weak halogen bonding and other non-covalent interactions. Studies on fluorinated compounds have shown that C–H···F interactions can play a significant role in crystal packing. nih.gov

In the context of supramolecular chemistry, halogen bonds involving heavier halogens like iodine are well-studied and utilized in crystal engineering. cam.ac.uknist.gov While chlorine is a less potent halogen bond donor than iodine, its interactions can still be significant in directing crystal packing, especially when working in concert with other intermolecular forces.

Table 2: Potential Halogen Bonding Interactions and Their Characteristics

| Donor ··· Acceptor | Interaction Type | Expected Distance (Å) | Expected Angle (°) | Notes |

| C-Cl ··· N | Halogen Bond | ~3.0 - 3.5 | ~160 - 180 | The pyridinic nitrogen is a good electron donor. |

| C-Cl ··· O | Halogen Bond | ~3.0 - 3.4 | ~160 - 180 | The hydroxyl oxygen can act as an electron donor. |

| C-F ··· H-C | Weak Hydrogen Bond | ~2.3 - 2.8 | ~120 - 160 | Often observed in fluorinated organic compounds. nih.gov |

Note: The data in this table is based on expected values from studies of similar halogenated compounds, as specific experimental data for this compound is not available.

π-Stacking and Aromatic Interactions in Crystal Packing

Aromatic rings, such as the pyridine ring in this compound, can engage in π-stacking interactions. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent rings. The geometry of π-stacking can be face-to-face, offset face-to-face, or edge-to-face.

The electronic nature of the pyridine ring in this molecule is significantly influenced by the halogen substituents. The presence of multiple fluorine atoms and a chlorine atom makes the ring electron-deficient. This electron-deficient nature can lead to favorable π-π stacking interactions with electron-rich aromatic systems. However, within a crystal of pure this compound, the interactions would be between identical electron-deficient rings.

Research on halobenzenes has shown that fluorine substitution can disrupt typical π–π stacking patterns. rsc.org This is attributed to the electrostatic repulsion between the electronegative fluorine atoms and the electron-rich π-cloud. Therefore, it is likely that the crystal packing of this compound would favor offset or edge-to-face arrangements to minimize these repulsive forces, while still benefiting from attractive dispersion interactions.

The interplay between hydrogen bonding, halogen bonding, and π-stacking will ultimately determine the final crystal structure. It is plausible that hydrogen-bonded chains or sheets are further stabilized by offset π-stacking interactions between the pyridine rings.

Self-Assembly Principles and Crystal Engineering Approaches

Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling the intermolecular interactions. mdpi.com The principles of self-assembly, where molecules spontaneously organize into ordered structures, are central to this field. For this compound, its multiple functional groups offer a rich platform for crystal engineering.

The primary and most predictable interaction for guiding self-assembly is the O-H···N hydrogen bond, which can form robust synthons. A synthon is a structural unit within a crystal that is formed by intermolecular interactions. The reliability of this hydrogen bond makes it a powerful tool for creating specific supramolecular architectures.

By introducing co-formers (other molecules that can participate in intermolecular interactions), it is possible to create co-crystals with tailored properties. For example, co-crystallization with molecules that are strong hydrogen bond acceptors could lead to the formation of different hydrogen-bonding motifs. Similarly, co-formers with electron-rich aromatic rings could be used to promote specific π-stacking arrangements with the electron-deficient pyridine ring of this compound.

The halogen atoms also provide handles for crystal engineering. The C-Cl group can be utilized as a reliable halogen bond donor to interact with various Lewis basic sites on co-formers. This approach has been successfully used to construct a variety of supramolecular assemblies. nist.gov

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger molecule (the host) and a smaller molecule or ion (the guest). The host molecule typically has a cavity or binding site that is complementary in size, shape, and chemical nature to the guest.

While there are no specific host-guest studies reported for this compound, its structure suggests potential for such interactions. The electron-deficient nature of the fluorinated pyridine ring could allow it to act as a host for small, electron-rich guest molecules through π-stacking and other non-covalent interactions.

Furthermore, self-assembled structures of this compound, such as hydrogen-bonded or halogen-bonded networks, could potentially create cavities or channels capable of encapsulating small solvent molecules or other guests. The study of such inclusion complexes is an active area of research in supramolecular chemistry.

The principles of host-guest chemistry with fluorinated compounds are an emerging field, with applications in areas such as sensing and materials science. mdpi.com For example, fluorinated cyclodextrins have been studied for their ability to form complexes with various guest molecules. mdpi.com

Derivatization Strategies and Analogue Design Based on 3 Chloro 2,5,6 Trifluoro 4 Pyridinol

Functional Group Interconversions of the Pyridinol Core

The reactivity of 3-chloro-2,5,6-trifluoro-4-pyridinol is dominated by the acidic pyridinol hydroxyl group and the potential for nucleophilic aromatic substitution (SNAr) of its halogen substituents. The pyridinol exists in equilibrium with its pyridone tautomer, 3-chloro-2,5,6-trifluoro-1H-pyridin-4-one.

The hydroxyl group can be readily derivatized through various reactions. O-alkylation, for instance, can be achieved under basic conditions using alkyl halides to yield the corresponding ethers. Similarly, acylation with acyl chlorides or anhydrides would produce ester derivatives. The hydroxyl group can also be converted to a better leaving group, such as a tosylate or triflate, to facilitate subsequent nucleophilic substitution reactions at the C4 position.

The fluorine atoms on the pyridine (B92270) ring, particularly at the C2 and C6 positions which are activated by the ring nitrogen, are susceptible to nucleophilic aromatic substitution. While the chlorine at C3 is less activated, its displacement could be possible under more forcing conditions or with specific catalysts. The relative reactivity of the halogens in related polyhalogenated pyridines often follows the order F > Cl at activated positions.

| Reaction Type | Reagents and Conditions | Product Type | Plausible Yield (%) |

| O-Alkylation | R-X (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkoxy-3-chloro-2,5,6-trifluoropyridine | 75-90 |

| O-Acylation | R-COCl, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | 3-Chloro-2,5,6-trifluoro-4-pyridyl ester | 80-95 |

| O-Sulfonylation | TsCl or Tf₂O, Base (e.g., Pyridine) | 3-Chloro-2,5,6-trifluoro-4-pyridyl sulfonate | 70-85 |

| Nucleophilic Substitution (C4-OH) | PCl₅ or POCl₃ | 3,4-Dichloro-2,5,6-trifluoropyridine | 60-75 |

This table presents plausible transformations based on the known chemistry of pyridinols. Actual yields may vary.

Synthesis of Chemically Diverse Analogues with Modified Substitution Patterns

The synthesis of analogues of this compound with modified substitution patterns can be approached by leveraging the differential reactivity of the halogen atoms. Nucleophilic aromatic substitution is a key strategy for introducing a wide range of functional groups.

For example, reaction with amines, alkoxides, or thiolates can lead to the selective displacement of the C2 or C6 fluorine atoms. The regioselectivity of these substitutions can often be controlled by the nature of the nucleophile and the reaction conditions. The synthesis of 4-amino-3-chloro-2,5,6-trifluoropyridine (B1273427), a related analogue, suggests that amination at the C4 position is also a feasible transformation, likely proceeding via displacement of a suitable leaving group derived from the hydroxyl function. chemicalbook.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, could be employed to introduce new carbon-carbon bonds at the halogenated positions, provided a suitable catalyst system is used. This would allow for the synthesis of aryl, vinyl, or alkynyl substituted pyridinol derivatives.

| Analogue Type | Synthetic Approach | Key Reagents | Potential Substituents |

| 2/6-Amino Analogues | Nucleophilic Aromatic Substitution | R¹R²NH | Alkylamines, Arylamines |

| 2/6-Alkoxy Analogues | Nucleophilic Aromatic Substitution | R-OH, Base | Alcohols, Phenols |

| 2/6-Thioether Analogues | Nucleophilic Aromatic Substitution | R-SH, Base | Thiols, Thiophenols |

| 4-Aryl Analogues | Suzuki Cross-Coupling (from 4-halo derivative) | Arylboronic acid, Pd catalyst | Substituted phenyls, heteroaryls |

This table outlines potential synthetic routes to diverse analogues based on established methodologies for fluorinated pyridines.

Rational Design of Derivatives for Modulating Reactivity and Selectivity

The rational design of derivatives of this compound can be guided by the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and chlorine atoms makes the pyridine ring highly electron-deficient, which in turn enhances the acidity of the pyridinol and activates the ring towards nucleophilic attack.

Introducing bulky substituents at the C2 or C6 positions through nucleophilic substitution could sterically hinder further reactions at adjacent positions, thereby enabling regioselective functionalization. For instance, the introduction of a bulky amine at C2 could direct a subsequent reaction to the C6 position.

Utility as a Synthon in the Construction of Complex Organic Molecules

This compound and its derivatives are valuable synthons for the construction of more complex molecular architectures, particularly in the fields of agrochemicals and pharmaceuticals. The highly substituted pyridine ring can serve as a central scaffold to which various pharmacophoric groups can be attached.

For example, the pyridinol oxygen can be used as a handle to link the pyridine core to other molecular fragments through an ether or ester linkage. The halogen atoms provide multiple points for diversification via cross-coupling or nucleophilic substitution reactions. A patent describing the synthesis of 3-chloro-4,5,6-trifluoropicolinonitrile from related polychlorinated precursors highlights the importance of such scaffolds in the preparation of functionalized picolinates, which are key intermediates for certain herbicides. google.com

The sequential and regioselective displacement of the halogens allows for a controlled, step-wise assembly of complex target molecules. For instance, a selective substitution at C2 could be followed by a different reaction at C6, and finally, a modification at C4, enabling the synthesis of highly unsymmetrical pyridine derivatives.

Scaffold Hopping and Bioisosteric Replacement Strategies in Derivative Synthesis

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the optimization of lead compounds. lookchem.comgoogle.comnih.govresearchgate.net In the context of this compound, these strategies can be employed to explore new chemical space and improve physicochemical or biological properties.

Scaffold Hopping: The chlorotrifluoropyridinol core could be replaced by other heterocyclic systems that mimic its size, shape, and vectoral display of functional groups. Potential scaffolds for hopping could include pyrimidines, pyrazines, or even bicyclic systems, while retaining key substituents. For instance, a dichlorodifluoropyrimidinol could be explored as a potential scaffold hop.

Bioisosteric Replacement: The individual functional groups on the this compound scaffold can be replaced with their bioisosteres.

The hydroxyl group at C4 could be replaced by an amino group (NH₂), a thiol (SH), or a methyl group (CH₃) to probe the importance of hydrogen bonding and acidity at this position.

The chlorine atom at C3 could be substituted with other small, lipophilic groups such as a methyl (CH₃) or a trifluoromethyl (CF₃) group.

The fluorine atoms at C2, C5, and C6 are classical bioisosteres of hydrogen atoms but with significantly different electronic properties. They could be replaced by hydrogen to reduce the electron-withdrawing nature of the ring or by other halogens to modulate lipophilicity and size.

| Original Group | Position | Potential Bioisosteres | Rationale for Replacement |

| -OH | C4 | -NH₂, -SH, -CH₃ | Modulate hydrogen bonding capacity and acidity |

| -Cl | C3 | -CH₃, -CF₃, -CN | Alter electronic properties and steric profile |

| -F | C2, C5, C6 | -H, -Cl, -CH₃ | Fine-tune electronics, lipophilicity, and metabolic stability |

This table provides examples of potential bioisosteric replacements to guide analogue design.

Mechanistic Biological and Agrochemical Research Orientations

Investigation of Molecular Targets and Pathways in Agrochemical Development

Halogenated pyridine (B92270) derivatives are foundational to many modern agrochemicals. agropages.com The development of fourth-generation pesticides, which are noted for high efficacy and low toxicity, frequently involves fluorine-containing pyridine structures. agropages.com Compounds like 3-Chloro-2,5,6-trifluoro-4-pyridinol are investigated as intermediates or active ingredients in this sector.

Structure-Activity Relationship (SAR) at the Molecular Target Level in Plant and Pest Systems

The biological activity of a molecule is intrinsically linked to its structure. For halogenated pyridines, the type, number, and position of halogen substituents are critical determinants of efficacy and target specificity.

Pyridine Core: The pyridine ring itself is a key pharmacophore in numerous agrochemicals, serving as a bioisostere for other aromatic systems and providing a scaffold for optimal substituent placement. researchgate.net

Halogen Substituents: The introduction of chlorine and fluorine atoms can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. eurochlor.org In a study of 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, the position of halogen substituents on an associated phenyl ring was found to be crucial for herbicidal activity, with substitutions at the 2 and 4 positions yielding superior results. mdpi.com This highlights the sensitivity of biological targets to the precise spatial arrangement of electron-withdrawing groups. For this compound, the dense halogenation is expected to create a highly electron-deficient ring system, influencing its binding capabilities.

Hydroxyl Group: The 4-pyridinol (or its tautomer, pyridone) moiety provides a site for hydrogen bonding, which can be critical for anchoring the molecule within the active site of a target enzyme or receptor. Its acidity is also heavily modulated by the surrounding halogens.

Mechanistic Insights into Herbicide and Fungicide Action

While specific mechanistic studies on this compound are not widely published, the modes of action for structurally related trifluoromethylpyridine (TFMP) and chloropyridine compounds offer valuable insights into its potential pathways.

Herbicidal Action: Many pyridine-based herbicides function as synthetic auxins or inhibitors of crucial plant enzymes. For instance, fluazifop-butyl, which contains a trifluoromethylpyridine moiety, acts as an Acetyl-CoA carboxylase (ACCase) inhibitor, blocking fatty acid synthesis in grasses. nih.gov Other related herbicides, dithiopyr (B166099) and thiazopyr, inhibit root growth by disrupting microtubule assembly. nih.gov It is plausible that this compound or its derivatives could target similar vital processes in susceptible plant species.

Fungicidal Action: Pyridine derivatives are also prominent in fungicides. Fluazinam, for example, is a diarylamine fungicide containing a dichlorotrifluoromethylpyridine group that acts as an uncoupler of oxidative phosphorylation. nih.gov Another example, fluopyram, inhibits succinate (B1194679) dehydrogenase (SDHI), a critical enzyme in the mitochondrial respiratory chain. The structural elements of this compound are consistent with scaffolds known to exhibit fungicidal properties.

Influence of Fluorine and Chlorine on Bioactivity and Metabolic Stability in Agro-Systems

The substitution of hydrogen with fluorine or chlorine atoms has predictable and profound effects on a molecule's behavior in a biological system. eurochlor.orgresearchgate.net

Fluorine's Role: The introduction of fluorine, particularly multiple fluorine atoms or a trifluoromethyl group, is a common strategy in agrochemical design. nih.govnbinno.com Fluorine's high electronegativity can lower the pKa of nearby functional groups, affecting ionization state and receptor interaction. nih.gov It often increases metabolic stability by strengthening the C-F bond against oxidative metabolism, which can prolong the compound's activity in the target pest or plant. researchgate.netnih.gov This enhanced stability is a key reason why over half of the pesticides launched in recent decades are fluorinated. nih.gov

Chlorine's Role: Chlorine, like fluorine, is an electron-withdrawing group that can modulate a molecule's bioactivity. eurochlor.org Its larger size compared to fluorine can provide steric bulk that may improve binding affinity to a target protein or shield the molecule from metabolic enzymes. The presence of a chlorine atom is often found to substantially improve the intrinsic biological activity of crop protection agents. eurochlor.org

The combined effect of one chlorine and three fluorine atoms in this compound likely results in a molecule with high metabolic stability and a unique electronic profile, making it a robust candidate for agrochemical applications.

Table 1: Conceptual Influence of Halogenation on Physicochemical Properties of Pyridine Scaffolds

| Property | Effect of Fluorine Substitution | Effect of Chlorine Substitution | Rationale |

|---|---|---|---|

| Lipophilicity (LogP) | Generally increases | Generally increases | Halogens are more lipophilic than hydrogen, increasing partitioning into nonpolar environments. eurochlor.orgresearchgate.net |

| Acidity (pKa) of Pyridinol | Decreases (more acidic) | Decreases (more acidic) | Strong electron-withdrawing inductive effect of halogens stabilizes the conjugate base. nih.gov |

| Metabolic Stability | Significantly increases | Increases | The C-F bond is very strong and resistant to enzymatic cleavage. The C-Cl bond is also more stable than C-H. nih.gov |